molecular formula C9H19NO2 B13655944 Methyl 3-amino-2,2,4-trimethylpentanoate

Methyl 3-amino-2,2,4-trimethylpentanoate

Cat. No.: B13655944
M. Wt: 173.25 g/mol
InChI Key: GWEHCQAJGSVRGT-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,2,4-trimethylpentanoate is an organic compound with the molecular formula C9H19NO2. It is a derivative of pentanoic acid and contains an amino group and a methyl ester group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2,2,4-trimethylpentanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2,2,4-trimethylpentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,2,4-trimethylpentanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of 3-amino-2,2,4-trimethylpentanol.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Methyl 3-amino-2,2,4-trimethylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-2,2,4-trimethylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-methylpentanoate
  • Methyl 2,4,4-trimethylpentanoate
  • Methyl 3,4,4-trimethylpentanoate

Uniqueness

Methyl 3-amino-2,2,4-trimethylpentanoate is unique due to the presence of both an amino group and a methyl ester group on a highly branched carbon chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

methyl 3-amino-2,2,4-trimethylpentanoate

InChI

InChI=1S/C9H19NO2/c1-6(2)7(10)9(3,4)8(11)12-5/h6-7H,10H2,1-5H3

InChI Key

GWEHCQAJGSVRGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)(C)C(=O)OC)N

Origin of Product

United States

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